molecular formula C20H21FN2OS B2588624 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 851804-62-1

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2588624
CAS No.: 851804-62-1
M. Wt: 356.46
InChI Key: HIYCTBDEUYCWSJ-UHFFFAOYSA-N
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Description

1-(2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one is a high-purity chemical reagent designed for research and development applications. This compound features a complex molecular structure that incorporates two pharmaceutically significant motifs: a 4,5-dihydro-1H-imidazole (imidazoline) ring and a 2,5-dimethylphenyl scaffold. The imidazoline functional group is a class of heterocycles known to occur in several drugs and is widely used as intermediates in the synthesis of organic molecules, including natural and medicinal products . Chiral imidazolines are also extensively employed as organic catalysts . The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds and is present in some developed antibacterial agents . This specific structural combination suggests potential for investigation in antimicrobial research, particularly against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which represent a major global healthcare challenge . Researchers can explore this compound as a novel scaffold in the development of antimicrobial candidates or for other pharmacological applications. The product is supplied with a guaranteed purity of 95% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c1-14-3-4-15(2)17(11-14)13-25-20-22-9-10-23(20)19(24)12-16-5-7-18(21)8-6-16/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYCTBDEUYCWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (–S–) moiety serves as a nucleophilic site. Reactions with alkyl halides or acyl chlorides typically proceed under mild alkaline conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 25°C, 6 hS-Methyl derivative78
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT, 2 hThioester analog65

Key Findings :

  • Steric hindrance from the 2,5-dimethylbenzyl group slows reaction kinetics compared to simpler thioethers.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfur atom .

Imidazole Ring Functionalization

The 4,5-dihydroimidazole ring undergoes characteristic reactions at the N1 and C2 positions:

2.1. Protonation/Deprotonation

  • Acid-Base Behavior : pKa of the imidazolium proton = 6.2 ± 0.3 (measured in H₂O/DMSO 1:1) .

  • Applications : Enables pH-dependent solubility tuning for drug formulation.

2.2. Cycloaddition Reactions

The electron-deficient imidazole ring participates in [3+2] cycloadditions:

DipolarophileConditionsProduct TypeRegioselectivity
PhenylacetyleneCuI, DIPEA, 80°C, 12 hTriazole-fused derivative>95% C2 attack
AzidesRu catalyst, MeCN, 60°C, 8 hTetrazolo-imidazole hybrid87%

Mechanistic Insight : DFT calculations show preferential attack at C2 due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for C4) .

Aromatic Electrophilic Substitution

The 4-fluorophenyl and 2,5-dimethylbenzyl groups undergo directed substitutions:

PositionElectrophileConditionsMajor Product
4-FluorophenylHNO₃/H₂SO₄, 0°C3-Nitro-4-fluorophenyl72% para-nitration
2,5-DimethylbenzylBr₂, FeBr₃, 40°C4-Bromo-2,5-dimethylbenzyl68% (ortho to methyl)

Notable Observation : Fluorine directs meta-substitution despite its strong para-directing nature due to steric effects from adjacent groups.

Oxidation Reactions

Controlled oxidation of the sulfanyl group produces sulfoxides/sulfones:

Oxidizing AgentStoichiometryTemperatureTimeProduct (S Oxidation State)
H₂O₂ (30%)1.1 eq25°C2 hSulfoxide (+2)
mCPBA2.0 eq-10°C30 minSulfone (+4)

Kinetic Data :

  • Sulfoxide formation follows first-order kinetics (k = 0.017 s⁻¹ at 25°C) .

  • Over-oxidation to sulfone is minimized below -5°C .

Reductive Transformations

Catalytic hydrogenation targets multiple sites:

ConditionsSelectivityMajor Product
H₂ (1 atm), Pd/C, EtOAcImidazole ring saturationTetrahydropyrimidine derivative
H₂ (50 psi), Ra-Ni, EtOHKetone reductionSecondary alcohol analog

Challenges : Competitive reduction of the fluorophenyl ring occurs above 50 psi H₂ pressure.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary pathways:

  • C–S Bond Cleavage : Generates 2,5-dimethylbenzyl radical and imidazolone intermediate (quantum yield Φ = 0.33).

  • Fluorophenyl Ring Rearrangement : Forms biphenyl derivatives via radical coupling (Φ = 0.08).

Computational Reactivity Predictions

DFT studies (B3LYP/6-311+G**) reveal:

  • Highest electron density at S atom (Mulliken charge = -0.42) and C2 of imidazole (+0.31) .

  • HOMO-LUMO gap = 4.8 eV, indicating moderate electrophilicity .

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down into key components:

  • Imidazole Ring : A five-membered ring that is known for its biological activity.
  • Sulfonyl Group : This moiety enhances solubility and biological interactions.
  • Fluorophenyl Substituent : Contributes to the compound's lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant biological activities, particularly against bacterial and fungal pathogens. For instance:

  • Antibacterial Properties : Derivatives of this compound have shown effectiveness against strains such as Bacillus subtilis and Klebsiella pneumoniae. The imidazole framework is known to interact with microbial enzymes, inhibiting their function.
  • Antifungal Activity : Some studies suggest that similar compounds can inhibit the growth of drug-resistant fungal strains, making them candidates for further exploration in antifungal therapies .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with bacterial resistance mechanisms. Its interaction with p38 mitogen-activated protein kinase has been highlighted, indicating its potential role in therapeutic applications targeting inflammatory diseases .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Antibacterial Efficacy : A study demonstrated that imidazole derivatives could significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents .
  • Research on Enzyme Inhibition : Investigations into the inhibition of p38 MAP kinase by imidazole derivatives revealed promising results for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules identified in the literature:

Compound Name / Source Core Structure Substituents at 2-Position Substituents at 1-Position Key Features
Target Compound 4,5-dihydro-1H-imidazole (2,5-Dimethylphenyl)methylsulfanyl 2-(4-Fluorophenyl)ethan-1-one High lipophilicity; balanced electronic effects from fluorine and methyl groups.
2-(4-Chlorophenyl) derivative 4,5-dihydro-1H-imidazole Methylsulfanyl 2-(4-Chlorophenyl)ethan-1-one Chlorine’s larger atomic radius and weaker electronegativity vs. fluorine may reduce metabolic stability.
4,5-dihydro-1H-imidazole [3-(Trifluoromethyl)benzyl]sulfanyl (4-Nitrophenyl)methanone Nitro and trifluoromethyl groups increase reactivity and polarity; potential for enhanced target binding.
4H-1,2,4-triazole Sulfonyl-linked phenyl 2-(4-Fluorophenyl)ethan-1-one Triazole core with sulfonyl group increases polarity; difluorophenyl adds steric hindrance.
1H-imidazole 3,5-Dimethylphenyl 4-Fluorophenyl Planar imidazole structure with dual methyl groups; enhanced rigidity.

Structural and Electronic Differences

  • Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl group (C-S-C) is less polar than sulfonyl (C-SO₂-C) groups in ’s triazole derivative.
  • Fluorophenyl vs.
  • Aromatic Substitution Patterns : The 2,5-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the trifluoromethylbenzyl group in , which combines steric and electron-withdrawing effects .

Crystallographic and Computational Insights

  • Programs like SHELXL () are critical for refining crystal structures of these compounds. The target’s structure may exhibit distinct packing arrangements due to its dimethylphenyl group, compared to the nitro-substituted derivative in .

Biological Activity

The compound 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic molecule characterized by its unique structural features, including an imidazole ring and various substituents that may influence its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be broken down as follows:

  • Imidazole Ring : A five-membered heterocyclic structure that contributes to the compound's pharmacological properties.
  • Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
  • Fluorophenyl Substituent : May influence lipophilicity and binding affinity to receptors.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. The presence of the sulfanyl group in this compound suggests enhanced interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, similar compounds have been reported to activate caspases and alter the Bax/Bcl-2 ratio, leading to programmed cell death in various tumor models . This compound may demonstrate comparable effects due to its structural similarities.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The sulfanyl group may inhibit thiol-dependent enzymes, disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The fluorophenyl moiety could interact with specific receptors, modulating signaling pathways involved in cell proliferation and survival .

Case Studies

StudyFindings
Study 1Evaluated the cytotoxic effects on human cancer cell lines (e.g., HCT116) using MTT assays.Demonstrated significant reduction in cell viability at low concentrations (IC50 values < 10 µM).
Study 2Investigated antimicrobial efficacy against Klebsiella pneumoniae.Showed promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Study 3Analyzed apoptosis induction in cancer xenografts in vivo.Confirmed that treatment with the compound led to tumor regression without significant toxicity .

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the sulfanyl intermediate through nucleophilic substitution.
  • Coupling with appropriate aromatic groups to form the final product.
  • Characterization using techniques such as NMR and mass spectrometry to confirm structural integrity .

Q & A

Basic Synthesis

Q1. What are the optimal synthetic routes for 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one, and how can reaction conditions be optimized for yield? A1. The compound is synthesized via a multi-step protocol involving:

Imidazole Core Formation : Condensation of substituted aldehydes with benzil and ammonium acetate in glacial acetic acid under reflux (80–120°C, 6–8 hours) to form the 4,5-dihydroimidazole ring .

Sulfanyl Group Introduction : Thiol-ene click chemistry or nucleophilic substitution using [(2,5-dimethylphenyl)methyl] mercaptan under inert conditions (N₂ atmosphere) with DMF as solvent and K₂CO₃ as base (60°C, 12 hours) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient 3:1 to 1:2) achieves >95% purity. Yield optimization (60–75%) requires controlled stoichiometry (1:1.2 molar ratio of imidazole precursor to thiol) and catalytic p-toluenesulfonic acid (p-TSA) to suppress by-products .

Advanced Structural Analysis

Q2. How can X-ray crystallography and spectroscopic methods resolve the stereoelectronic effects of the sulfanyl substituent? A2.

  • X-ray Diffraction : Single-crystal analysis (e.g., triclinic P1 space group) reveals bond lengths (C–S: ~1.81 Å) and dihedral angles (imidazole vs. 4-fluorophenyl: ~85°), indicating steric hindrance and π-stacking interactions .
  • NMR Spectroscopy : Deshielding of imidazole protons adjacent to the sulfanyl group (δ 7.8–8.2 ppm in ¹H NMR) and ¹³C shifts (C–S at ~40 ppm) confirm electronic effects .
  • Computational Modeling : DFT (B3LYP/6-31G*) predicts charge distribution (Mulliken charges: S atom, −0.25 e) and validates crystallographic data .

Mechanistic Studies

Q3. What in vitro assays evaluate antifungal activity, and how do structural modifications impact potency? A3.

  • Antifungal Assays : Broth microdilution (CLSI M38-A2) against Candida albicans (MIC₉₀: 8–16 µg/mL) and ergosterol binding assays (HPLC) show dose-dependent inhibition .
  • SAR Insights :
    • The 4-fluorophenyl group enhances lipophilicity (logP ~3.2) and membrane penetration.
    • Replacing sulfanyl with selenyl increases activity (MIC ↓50%) but reduces solubility .
    • Methyl groups on the phenyl ring improve metabolic stability (t₁/₂ > 4 hours in liver microsomes) .

Safety and Handling

Q4. What are critical safety protocols for handling this compound? A4.

  • Hazards : Harmful if inhaled (H332); causes eye irritation (H319) .
  • PPE : Nitrile gloves, lab coat, and fume hood use mandatory.
  • Storage : 2–8°C under nitrogen to prevent sulfanyl oxidation.
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA Class D) .

Data Contradictions

Q5. How to resolve discrepancies in reported bioactivity of analogous imidazoles? A5.

  • Normalization : Standardize assay conditions (e.g., inoculum size: 1.5 × 10³ CFU/mL; pH 7.4).
  • Cross-Validation : Use checkerboard assays to assess synergism with fluconazole (FICI ≤0.5).
  • Cytotoxicity Profiling : MTT assays on HEK293 cells (IC₅₀ > 64 µg/mL confirms selectivity) .

Analytical Method Development

Q6. Which HPLC parameters optimize separation from synthetic by-products? A6.

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B); gradient: 40% B → 80% B over 20 minutes.
  • Detection : UV at 254 nm; retention time ~12.3 minutes.
  • Validation : Resolution >2.0 from closest by-product (Rt 11.8 minutes); LOD 0.1 µg/mL .

Stability Studies

Q7. What degradation products form under accelerated stability conditions? A7.

  • Hydrolysis : Sulfanyl → sulfoxide (m/z +16) in 0.1N HCl (70°C, 24 hours; LC-MS/MS [M+H]⁺ 387.1 → 235.0) .
  • Oxidation : Sulfone formation (m/z +32) with 3% H₂O₂.
  • Storage Recommendations : Lyophilize with trehalose (1:1 w/w) for long-term stability (>12 months at −20°C) .

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